molecular formula C19H30O2 B14479411 Methyl octadeca-8,13-diynoate CAS No. 65173-45-7

Methyl octadeca-8,13-diynoate

Cat. No.: B14479411
CAS No.: 65173-45-7
M. Wt: 290.4 g/mol
InChI Key: DJLMJQRRFUQZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl octadeca-8,13-diynoate is an organic compound with the molecular formula C19H30O2 It is a type of fatty acid ester that contains two triple bonds, making it a diynoate

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadeca-8,13-diynoate can be synthesized through various methods. One common approach involves the reaction of octadeca-8,13-diynoic acid with methanol in the presence of a catalyst, such as sulfuric acid, to form the ester. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps, such as distillation or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl octadeca-8,13-diynoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the triple bonds and the ester functional group.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as selenium dioxide and tert-butyl hydroperoxide.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alkane.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as hydroxide ions can replace the methoxy group to form the corresponding carboxylate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, such as methyl 8-oxo-octadeca-8,13-diynoate, and reduced products, such as methyl octadeca-8,13-diyne.

Scientific Research Applications

Methyl octadeca-8,13-diynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl octadeca-8,13-diynoate involves its interaction with molecular targets through its reactive triple bonds and ester group. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, resulting in various biological effects. The specific pathways and targets involved depend on the context of its application, such as its use in antimicrobial or cytotoxic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl octadeca-8,13-diynoate is unique due to its specific triple bond positions, which influence its reactivity and potential applications. Its structure allows for the formation of a variety of oxidized and reduced products, making it a versatile compound in chemical synthesis and research.

Properties

CAS No.

65173-45-7

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl octadeca-8,13-diynoate

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-5,8-10,13-18H2,1-2H3

InChI Key

DJLMJQRRFUQZKR-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCCC#CCCCCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.